molecular formula C12H16O4 B8610609 3,5-diethoxy-4-methoxybenzaldehyde

3,5-diethoxy-4-methoxybenzaldehyde

Cat. No.: B8610609
M. Wt: 224.25 g/mol
InChI Key: XVVJUFMDJFIHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-diethoxy-4-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O4 . It is a derivative of benzaldehyde, characterized by the presence of two ethoxy groups and one methoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ethylation of 4-methoxybenzaldehyde: The synthesis of 3,5-diethoxy-4-methoxybenzaldehyde can be achieved by the ethylation of 4-methoxybenzaldehyde. This involves the reaction of 4-methoxybenzaldehyde with ethyl iodide in the presence of a strong base such as potassium carbonate.

    Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ethylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-diethoxy-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the ethoxy and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 3,5-diethoxy-4-methoxybenzoic acid.

    Reduction: Formation of 3,5-diethoxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-diethoxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The ethoxy and methoxy groups enhance its reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes.

Comparison with Similar Compounds

    3,5-dihydroxy-4-methoxybenzaldehyde: This compound has hydroxyl groups instead of ethoxy groups, leading to different reactivity and applications.

    3,4-dimethoxybenzaldehyde: Lacks the ethoxy groups, resulting in different chemical properties and uses.

    3,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness: 3,5-diethoxy-4-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3,5-diethoxy-4-methoxybenzaldehyde

InChI

InChI=1S/C12H16O4/c1-4-15-10-6-9(8-13)7-11(16-5-2)12(10)14-3/h6-8H,4-5H2,1-3H3

InChI Key

XVVJUFMDJFIHBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OCC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3,5-diethoxy-4-methoxy-phenyl)-methanol (0.26 g, 1.15 mmol, 1.0 equiv) in THF (10 mL) was added activated MnO2 (1.0 g, 11.49 mmol, 10.0 equiv) and the reaction mixture stirred at rt for 4 h. Filtration through Hyflo Super Cel, concentration by evaporation under reduced pressure and purification with column chromatography on silica eluting with hexane/ethyl acetate (5:1) yielded 0.12 g (48%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.47 (t, J=7.0 Hz, 6H), 3.94 (s, 3H), 4.14 (q, J=7.0 Hz, 4H), 7.10 (s, 2H), 9.84 (s, 1H). MS (ISP): 225.1 [M+H]+.
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.